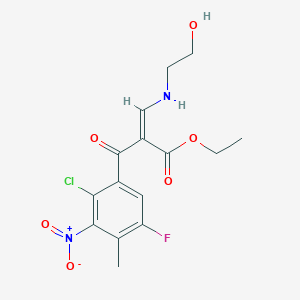
3-Phenyl-7-(1h-1,2,3-triazol-1-yl)-2h-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-7-(1h-1,2,3-triazol-1-yl)-2h-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a phenyl group, a triazole ring, and a chromenone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-7-(1h-1,2,3-triazol-1-yl)-2h-chromen-2-one typically involves a multi-step process. One common method is the cyclization of appropriate precursors under specific reaction conditions. For instance, the synthesis can begin with the preparation of a 3-phenylchromen-2-one intermediate, which is then subjected to a click chemistry reaction with an azide to form the triazole ring .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Phenyl-7-(1h-1,2,3-triazol-1-yl)-2h-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl or triazole rings.
Wissenschaftliche Forschungsanwendungen
3-Phenyl-7-(1h-1,2,3-triazol-1-yl)-2h-chromen-2-one has a wide range of scientific research applications:
Medicinal Chemistry: The compound has shown potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It can be used as a building block for the synthesis of advanced materials with specific optical and electronic properties.
Chemical Biology: The compound serves as a useful probe in studying biological processes and interactions due to its unique structural features.
Wirkmechanismus
The mechanism of action of 3-Phenyl-7-(1h-1,2,3-triazol-1-yl)-2h-chromen-2-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The triazole ring and chromenone core play crucial roles in binding to these targets and modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Phenyl-7-(1h-1,2,3-triazol-1-yl)-2h-chromen-2-one: Unique due to the presence of both a triazole ring and a chromenone core.
3-Phenylchromen-2-one: Lacks the triazole ring, which may result in different biological activities.
7-(1h-1,2,3-triazol-1-yl)-2h-chromen-2-one: Lacks the phenyl group, which can affect its chemical reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties. The presence of both the phenyl group and the triazole ring enhances its versatility and potential for various applications.
Eigenschaften
IUPAC Name |
3-phenyl-7-(triazol-1-yl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O2/c21-17-15(12-4-2-1-3-5-12)10-13-6-7-14(11-16(13)22-17)20-9-8-18-19-20/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOUECSPZFQZDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)N4C=CN=N4)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[3-(dimethylamino)phenyl]-N-ethylbenzenesulfonamide](/img/structure/B8043297.png)

![1-N',4-N'-bis(2-bicyclo[2.2.1]hept-5-enylmethyl)butanedihydrazide](/img/structure/B8043315.png)


![6,7-Difluoro-10-oxo-3-phenyl-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B8043334.png)

![1,1-Bis[4-(2-hydroxyethoxy)phenyl]cyclohexane](/img/structure/B8043351.png)
![N,N'-bis[(E)-(3-hydroxyphenyl)methylideneamino]oxamide](/img/structure/B8043355.png)
![5-nitro-2-[(E)-2-(2-sulfophenyl)ethenyl]benzenesulfonic acid](/img/structure/B8043359.png)

![N-[2-(4-chlorophenyl)sulfanyl-1-phenylethyl]formamide](/img/structure/B8043365.png)


